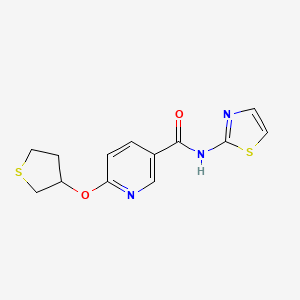

N-(1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-12(16-13-14-4-6-20-13)9-1-2-11(15-7-9)18-10-3-5-19-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDPRVVWAICCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a thiolane moiety, and a pyridine carboxamide group. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This is achieved by cyclization reactions involving appropriate precursors.

- Attachment of the Thiolane Ring : Nucleophilic substitution reactions introduce the thiolane component.

- Formation of the Carboxamide Group : This is accomplished through amidation reactions.

The unique combination of these structural elements contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study demonstrated that related thiazole-pyridine derivatives exhibited cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines . The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Table 1: Anticancer Activity Data

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : Interaction with various receptors can modulate signaling pathways crucial for cellular functions.

- Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties, which may play a role in their anticancer effects by reducing oxidative stress within cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiazole and pyridine derivatives:

- Case Study 1 : A series of thiazole-pyridine compounds were tested against HCV (Hepatitis C Virus), showing promising inhibitory activity with an EC50 value significantly lower than that of reference compounds .

- Case Study 2 : Another study focused on the cytotoxic effects of similar compounds against various cancer cell lines, confirming their potential as anticancer agents through MTT assays .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H13N3O2S2 . It features a thiazole ring, a thiolane moiety, and a pyridine carboxamide group. It is available for purchase from chemical suppliers for research purposes .

Chemical Information

Key details about this compound:

- IUPAC Name this compound

- Molecular Formula C13H13N3O2S2

- Molecular Weight 307.39

- Purity Typically around 95%

- CAS Number 2034359-79-8

- InChI InChI=1S/C13H13N3O2S2/c17-12(16-13-14-4-6-20-13)9-1-2-11(15-7-9)18-10-3-5-19-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16,17)

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of thiazole and pyridine moieties suggests potential applications in medicinal chemistry and materials science . Benzothiazole derivatives, for example, have demonstrated versatility in medicinal chemistry. Moreover, pyridine derivatives are frequently used as ligands, catalysts, and building blocks in organic synthesis.

Other compounds with thiazole and pyridine rings include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural relatives include:

| CAS Number | Compound Name | Key Structural Features |

|---|---|---|

| 832674-14-3 | N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide | Benzothiazole core, ethoxy group, tetrafluoropropoxy side chain, benzamide linkage |

| 955314-84-8 | 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide | Triazolothiadiazole moiety, phenoxy-acetamide linkage, ethyl-substituted aromatic ring |

| 17026868 (CID) | N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolopyridine core, dual methyl groups, ethyl-pyrazole substitution |

Key Observations:

Core Heterocycles: The target compound uses pyridine and thiazole, whereas 832674-14-3 and 955314-84-8 incorporate benzothiazole and triazolothiadiazole, respectively. The triazolothiadiazole in 955314-84-8 introduces a fused heterocyclic system, which may increase metabolic stability but complicate synthesis .

Substituent Effects: The thiolan-3-yloxy group in the target compound provides a sulfur-containing tetrahydrofuran analogue, offering moderate polarity and conformational flexibility. In contrast, the tetrafluoropropoxy group in 832674-14-3 enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability but increase toxicity risks. Ethylphenoxy (955314-84-8) and ethoxy (832674-14-3) substituents prioritize hydrophobicity, whereas the thiolan group balances hydrophilicity and flexibility.

Linkage and Connectivity: The amide linkage in the target compound is conserved across analogues but connects distinct heterocycles.

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | 832674-14-3 | 955314-84-8 |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~3.8 (high due to CF₃ groups) | ~3.2 (ethylphenoxy dominance) |

| Solubility (aq.) | Moderate (thiolan enhances) | Low | Low |

| Metabolic Stability | Likely moderate (thiolan oxidation) | High (fluorine shielding) | High (rigid fused rings) |

Rationale:

- The thiolan group’s sulfur atom and oxygen may improve aqueous solubility relative to heavily fluorinated or hydrophobic analogues.

- Fluorinated chains (832674-14-3) resist enzymatic degradation, enhancing metabolic stability but raising toxicity concerns.

Q & A

Basic: What are the standard synthetic routes for N-(1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. A common approach includes:

- Step 1 : Coupling the thiolan-3-yloxy group to the pyridine ring via nucleophilic aromatic substitution (SNAr) under reflux in acetonitrile.

- Step 2 : Introducing the thiazole moiety through amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF .

- Cyclization : Final steps may involve iodine-mediated cyclization in the presence of triethylamine to stabilize intermediates and remove byproducts like atomic sulfur .

Key Considerations : Optimize reaction time (1–3 minutes for rapid cyclization) and solvent polarity to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity of the thiolan-3-yloxy and thiazol-2-yl groups. Pay attention to splitting patterns for oxygenated pyridine protons .

- LC-MS/HPLC : Monitor reaction progress and purity. Electrospray ionization (ESI-MS) helps detect molecular ions ([M+H]) and fragmentation patterns .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and thiazole C-S bonds (~650 cm) .

Advanced: How can computational methods aid in optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, simulate iodine’s role in facilitating cyclization .

- Machine Learning : Train models on existing pyridine-thiazole reaction datasets to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts .

- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproducts) into computational workflows to refine predictive algorithms iteratively .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals caused by dynamic processes (e.g., thiolan ring puckering) by acquiring spectra at low temperatures (e.g., –40°C) .

- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks. Prioritize single-crystal growth via slow evaporation in dichloromethane/hexane mixtures .

- Isotopic Labeling : Use -labeled starting materials to track amide nitrogen environments in complex -NMR spectra .

Advanced: What strategies are effective for studying the compound’s reactivity with nucleophiles?

Methodological Answer:

- Kinetic Studies : Perform competition experiments using para-substituted nucleophiles (e.g., thiophenol derivatives) to assess electronic effects on the pyridine ring’s electrophilicity .

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack (e.g., C-2 vs. C-4 on pyridine) .

- Trapping Intermediates : Use in situ IR or -NMR (if fluorinated analogs are synthesized) to detect transient species during reactions .

Basic: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace thiolan-3-yloxy with other heterocyclic ethers (e.g., tetrahydrofuran-3-yloxy) to assess steric/electronic impacts. Use parallel synthesis in 96-well plates for high-throughput screening .

- Bioisosteric Replacements : Substitute the thiazole ring with 1,2,4-oxadiazole or 1,3,4-thiadiazole to modulate solubility and hydrogen-bonding capacity .

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., –CF) at the pyridine C-4 position to enhance electrophilicity for downstream derivatization .

Advanced: How to address low yields in amide bond formation steps?

Methodological Answer:

- Coupling Agent Screening : Test alternatives to EDC/HOBt, such as HATU or DMTMM, in solvents like DCM or EtOAc. Monitor pH to avoid premature activation .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving yields (e.g., 80°C, 10 minutes) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., urea derivatives from carbodiimide degradation) and adjust stoichiometry .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

- Silica Gel Chromatography : Use gradient elution (hexane/EtOAc 7:3 to 1:1) to separate unreacted starting materials and regioisomers .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Slow cooling minimizes inclusion of impurities .

- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for polar byproducts, especially if the compound is zwitterionic .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via UPLC-PDA and identify products using HRMS .

- Metabolic Stability Assays : Use liver microsomes (human/rat) with NADPH cofactors. Quantify parent compound depletion over time using LC-MS/MS .

- Solid-State Stability : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions under varying humidity .

Advanced: How to resolve discrepancies in biological assay data across research groups?

Methodological Answer:

- Standardized Protocols : Harmonize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Use reference compounds as internal controls .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outlier results .

- Orthogonal Assays : Cross-validate findings using alternative methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.